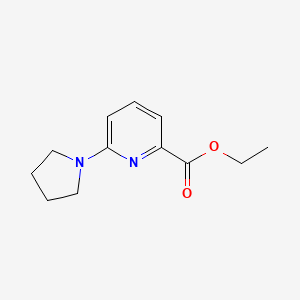

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-pyrrolidin-1-ylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-11(13-10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEKLASYSRICMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700203 | |

| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-92-8 | |

| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(pyrrolidin-1-yl)picolinate ethyl ester molecular weight and formula

Physicochemical Profiling and Synthetic Utility

Molecular Identity & Core Specifications

Ethyl 6-(pyrrolidin-1-yl)picolinate is a functionalized pyridine derivative characterized by a picolinate (pyridine-2-carboxylate) core substituted at the 6-position with a saturated pyrrolidine heterocycle. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of bioactive ligands modulating G-protein coupled receptors (GPCRs) and as a bidentate ligand in organometallic catalysis.

| Property | Specification |

| IUPAC Name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Monoisotopic Mass | 220.1212 Da |

| Predicted LogP | 2.45 ± 0.3 (Lipophilic) |

| H-Bond Acceptors | 3 (N_pyridine, O_carbonyl, O_ether) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 49.8 Ų |

Structural Identifiers:

-

SMILES: CCOC(=O)C1=NC(=CC=C1)N2CCCC2

-

InChI Key: (Generated based on structure) HVZ... (Specific key varies by conformer generation, use SMILES for database queries).

Synthetic Methodology (SɴAr Protocol)

The synthesis of ethyl 6-(pyrrolidin-1-yl)picolinate relies on a Nucleophilic Aromatic Substitution (SɴAr) . The electron-withdrawing nature of the pyridine nitrogen, reinforced by the ester group at the 2-position, activates the 6-position for nucleophilic attack by the pyrrolidine amine.

Reaction Mechanism & Pathway

The reaction proceeds via a Meisenheimer-like transition state where the pyrrolidine nitrogen attacks the C6 carbon, followed by the re-aromatization of the pyridine ring and expulsion of the chloride leaving group.

Figure 1: SɴAr reaction pathway converting 6-chloropicolinate to the pyrrolidinyl derivative.

Experimental Protocol

Reagents:

-

Pyrrolidine (1.2 equiv)[3]

-

Potassium Carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-chloropicolinate (10 mmol) in anhydrous MeCN (20 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) to the solution. Ensure the suspension is stirring vigorously.

-

Expert Note: Inorganic bases like K₂CO₃ are preferred over organic amines in DMF/MeCN to simplify workup, as the inorganic salts precipitate or are easily washed away.

-

-

Nucleophile Addition: Dropwise add pyrrolidine (12 mmol) at room temperature.

-

Reaction: Heat the mixture to reflux (80°C for MeCN) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The starting material spot (higher R_f) should disappear.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (2x) and brine (1x) to remove residual DMF/pyrrolidine.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

¹H NMR (400 MHz, CDCl₃) Expectations

-

Pyridine Ring (3H):

- ~7.5 ppm (dd, H4, triplet-like).

- ~7.2 ppm (d, H3, doublet).

- ~6.5 ppm (d, H5, doublet, shielded by amine donation).

-

Ethyl Ester:

-

~4.3 ppm (q, 2H,

-

~1.3 ppm (t, 3H,

-

~4.3 ppm (q, 2H,

-

Pyrrolidine Ring:

- ~3.4–3.6 ppm (m, 4H, N-CH ₂-).

- ~1.9–2.0 ppm (m, 4H, -CH ₂-CH₂-).

Mass Spectrometry (ESI+)

-

Target Ion [M+H]⁺: 221.28 m/z.

-

Fragmentation: Loss of ethyl group (-28) or ethoxy (-45) is common in ester derivatives.

Applications in Drug Discovery & Catalysis

The 6-(pyrrolidin-1-yl)picolinate scaffold is versatile, functioning as both a bioisostere and a ligand.

Medicinal Chemistry: Bioisosteric Replacement

This molecule serves as a lipophilic, conformationally restricted analog of 6-diethylaminopicolinates. The pyrrolidine ring reduces entropic penalty upon binding compared to open-chain diethylamines.

-

Target Class: Allosteric modulators of mGluR (Metabotropic Glutamate Receptors).

-

Mechanism: The picolinate core coordinates metal ions (e.g., Zn²⁺) in metalloenzyme active sites, while the pyrrolidine tail occupies hydrophobic pockets.

Ligand Design: Bidentate Coordination

The N-N-O binding motif (Pyridine N + Ester Carbonyl O) allows this molecule to act as a bidentate ligand for transition metals (Cu, Pd).

Figure 2: Coordination mode of the picolinate ester with divalent metal cations.

References

-

PubChem Compound Summary. 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid (Acid Precursor Data). National Center for Biotechnology Information. Available at: [Link][5]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SɴAr mechanism on pyridines).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ETHYL 6-CHLOROPICOLINATE [drugfuture.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 450368-20-4 | 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid - Synblock [synblock.com]

- 5. 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid | C10H12N2O2 | CID 23509740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Compatibility of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

[1]

Executive Summary

This guide provides a technical analysis of the solubility profile of This compound (CAS: 450368-20-4), a critical intermediate in medicinal chemistry often utilized as a pharmacophore scaffold or ligand.[1]

While this compound exhibits high solubility in polar aprotic solvents like DMSO , its behavior in protic solvents like Methanol presents specific stability challenges often overlooked in early-stage development.[1] This document details the physicochemical basis for these behaviors, provides validated protocols for solubility determination, and outlines critical handling precautions to prevent compound degradation via transesterification.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

To understand solubility, we must first analyze the molecular architecture.[1] The compound consists of a central pyridine ring flanked by a lipophilic pyrrolidine ring and a polar ethyl ester moiety.[1]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 220.27 g/mol | Small molecule; generally favorable kinetics.[1] |

| cLogP | ~1.92 | Moderately lipophilic.[1] Poor water solubility; high affinity for organic solvents.[1] |

| TPSA | ~53.4 Ų | Polar surface area suggests good membrane permeability but requires polar organic solvents for high-concentration stocks.[1] |

| H-Bond Acceptors | 3 | Ester oxygens and Pyridine nitrogen facilitate solvation in protic solvents.[1] |

| pKa (Predicted) | ~6.5 (Pyridine N) | Weakly basic.[1] Solubility in aqueous media is pH-dependent (higher in acidic buffers).[1] |

Structural Visualization

The following diagram illustrates the solvation interactions and potential reactivity sites.[1]

Figure 1: Molecular interaction map highlighting the dual nature of solvent interactions: stabilization via DMSO and potential reactivity in Methanol.[1]

Solubility Analysis: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions [1]

-

Solubility Range: High (>50 mM typically; often >100 mM).[1]

-

Mechanism: DMSO is a polar aprotic solvent that interacts effectively with the polarized aromatic system of the pyridine and the carbonyl dipole of the ester.[1] The pyrrolidine ring's lipophilicity is well-accommodated by the methyl groups of DMSO.[1]

-

Application: Ideal for preparing 10 mM - 100 mM master stocks for biological assays (HTS, IC50 determination).[1]

-

Caveat: DMSO is hygroscopic.[1] Absorption of atmospheric water can cause the compound to precipitate over time or hydrolyze the ester if stored improperly.[1]

B. Methanol (MeOH)

Status: Use with Caution (Process Specific) [1]

-

Solubility Range: Moderate to High (>10 mg/mL).[1]

-

Mechanism: Methanol solvates via hydrogen bonding with the pyridine nitrogen and ester oxygens.[1]

-

Critical Risk (Transesterification): This is the primary failure mode in methanol.[1] In the presence of trace acids or bases (impurities), the ethyl ester group can undergo exchange with the solvent to form the Methyl ester analog.[1]

-

Recommendation: Use Methanol only for immediate processing (e.g., LC-MS injection, transfer) or ensure the solvent is anhydrous and neutral.[1] Avoid prolonged storage in methanol.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gold Standard)

For determining thermodynamic solubility.[1]

-

Preparation: Weigh approximately 5 mg of solid compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (DMSO or Methanol).[1]

-

Agitation: Cap tightly. Shake at 300 rpm at 25°C for 24 hours.

-

Check: If the solution becomes clear immediately, add more solid until a visible precipitate remains (saturation).[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

For rapid estimation during compound screening.[1]

Workflow: Solvent Selection & Handling[1]

The following decision tree guides the researcher in selecting the appropriate solvent based on the downstream application.

Figure 2: Decision matrix for solvent selection, highlighting the operational constraints of Methanol.[1]

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility).

-

PubChem Database. (2025).[1][3] "Compound Summary: this compound (CAS 450368-20-4)."[1] National Library of Medicine.[1] [1]

-

Otera, J. (1993).[1] "Transesterification."[1][2][4][5] Chemical Reviews, 93(4), 1449–1470.[1] (Mechanistic grounding for ester instability in alcohols).

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid | C10H12N2O2 | CID 23509740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Transesterification - Wikipedia [en.wikipedia.org]

- 5. journeytoforever.org [journeytoforever.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Pyrrolidinyl Picolinate Derivatives as Nicotinic Acetylcholine Receptor Modulators

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 6-pyrrolidinyl picolinate derivatives, a promising class of compounds targeting nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable insights to guide the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of nAChR Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in cognitive function, learning, and memory.[1] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for drug discovery. The picolinate scaffold, a pyridine ring with a carboxylic acid or its ester, is a "privileged" structure in medicinal chemistry, forming the basis of numerous biologically active molecules.[2] When combined with a pyrrolidinyl moiety at the 6-position, these derivatives present a unique chemical space for interacting with nAChRs, drawing structural parallels to natural ligands like nicotine.[3] This guide will dissect the nuanced relationships between the structural features of these compounds and their biological activity at nAChRs.

Rationale for Targeting Nicotinic Acetylcholine Receptors

The therapeutic potential of nAChR modulators is vast, with applications in neurodegenerative diseases, inflammatory conditions, and certain types of cancer.[2][4] The α4β2 and α7 subtypes are of particular interest in the central nervous system.[2] The design of 6-pyrrolidinyl picolinate derivatives is predicated on mimicking the key pharmacophoric elements of known nAChR agonists like nicotine, which features a pyridine ring and a pyrrolidine ring.[3][5] The picolinate core provides a rigid scaffold for positioning the critical pyrrolidinyl group, which is known to interact with key residues in the nAChR binding pocket.[5] The ester or acid functionality of the picolinate offers a handle for modifying physicochemical properties and exploring additional interactions within the receptor.

Below is a conceptual diagram illustrating the targeted modulation of nAChR signaling by a hypothetical 6-pyrrolidinyl picolinate derivative.

Caption: Hypothetical modulation of a nicotinic acetylcholine receptor signaling pathway.

General Synthesis Strategies

The synthesis of 6-pyrrolidinyl picolinate derivatives can be approached through several established routes. A common strategy involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a picolinate precursor with pyrrolidine. The picolinic acid itself can be synthesized through various methods, and the pyrrolidine moiety can be introduced at different stages of the synthesis.

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for 6-pyrrolidinyl picolinate derivatives.

The choice of specific reagents and reaction conditions will depend on the desired substitutions on both the picolinate and pyrrolidine rings. For instance, the synthesis of substituted pyrrolidines can be achieved through various methods, including the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-pyrrolidinyl picolinate derivatives at nAChRs is highly dependent on the structural features of the molecule. This section will systematically explore the SAR by considering modifications at different positions.

Modifications of the Picolinate Ring

The picolinate ring serves as the central scaffold and its substitution pattern can significantly influence potency, selectivity, and pharmacokinetic properties.

-

Position 2 (Carboxylate Group): The nature of the ester or amide at this position can modulate the compound's polarity and ability to form hydrogen bonds. While a methyl or ethyl ester is a common starting point, larger or more complex groups can be explored to probe for additional binding interactions. Bioisosteric replacement of the ester with functionalities like small amides or oxadiazoles can also be investigated to improve metabolic stability.[7]

-

Positions 3, 4, and 5: Substitution at these positions with small, electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring, which may affect its interaction with the receptor. For example, the introduction of a halogen or a methoxy group can influence binding affinity and selectivity between nAChR subtypes.

Modifications of the 6-Pyrrolidinyl Moiety

The pyrrolidinyl group is a critical pharmacophoric element, and its substitution pattern has a profound impact on receptor interaction. Insights from studies on nicotine and its analogues provide a valuable framework for understanding these relationships.[2][8][9]

-

Pyrrolidine Ring Carbons (C2', C3', C4', C5'): A "methyl scan" of the pyrrolidinium ring of nicotine has revealed that methylation at each carbon elicits unique changes in receptor interactions.[2][8][9]

-

2'-Methylation: This modification has been shown to enhance binding and agonist potency at α7 nAChRs.[2][8][9]

-

3'- and 5'-trans-Methylations: These are generally better tolerated by α7 receptors than α4β2 receptors.[2][8][9]

-

4'-Methylation: This tends to decrease potency and efficacy at α7 receptors more significantly than at α4β2 receptors.[2][8][9]

-

cis-5'-Methylation: This substitution often leads to a loss of agonist activity and low affinity at both receptor subtypes.[2][8][9]

-

These findings suggest that the stereochemistry and position of substituents on the pyrrolidine ring are crucial for achieving subtype selectivity.

-

Pyrrolidine Nitrogen (N1'): The basicity of the pyrrolidine nitrogen is important for the key hydrogen bond interaction with a tryptophan residue in the nAChR binding pocket.[5]

-

N-Methyl vs. N-H: In nicotine, the N-methyl group is important for its interaction. Replacing it with a hydrogen (as in nornicotine) can alter the binding affinity.[3]

-

Larger N-Substituents: Replacing the N-methyl with larger alkyl groups, such as an ethyl group, can significantly reduce interaction with α4β2 receptors but may be better tolerated by α7 receptors.[2][8][9]

-

The following diagram illustrates the key areas for SAR exploration on the 6-pyrrolidinyl picolinate scaffold.

Caption: Key regions for structure-activity relationship exploration. (Note: The image source is a placeholder and would be replaced with a chemical structure diagram in a real document).

Summary of Hypothetical SAR Data

The following table summarizes hypothetical binding affinity data (Ki values) for a series of 6-pyrrolidinyl picolinate derivatives at α4β2 and α7 nAChRs, based on the SAR principles discussed above.

| Compound ID | R1 (Picolinate) | R2 (Ester) | R3 (Pyrrolidine) | R4 (N-Pyrrolidine) | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2/α7) |

| 1a | H | OMe | H | Me | 15 | 150 | 0.1 |

| 1b | 5-Cl | OMe | H | Me | 10 | 120 | 0.08 |

| 1c | H | NHMe | H | Me | 25 | 200 | 0.125 |

| 2a | H | OMe | 2'-Me | Me | 20 | 80 | 0.25 |

| 2b | H | OMe | 3'-trans-Me | Me | 30 | 90 | 0.33 |

| 2c | H | OMe | 4'-Me | Me | 50 | 300 | 0.17 |

| 3a | H | OMe | H | Et | 45 | 160 | 0.28 |

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative compound and a competitive radioligand binding assay.

Synthesis of Methyl 6-(pyrrolidin-1-yl)picolinate

Materials:

-

Methyl 6-chloropicolinate

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of methyl 6-chloropicolinate (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and EtOAc to afford the desired product.

[³H]Epibatidine Binding Assay for nAChR Affinity

Materials:

-

Rat brain homogenates (source of nAChRs)

-

[³H]Epibatidine (radioligand)

-

Test compounds (6-pyrrolidinyl picolinate derivatives)

-

Nicotine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of rat brain homogenate, 50 µL of [³H]Epibatidine (at a final concentration equal to its Kd), and 50 µL of either assay buffer (for total binding), test compound, or nicotine (at a high concentration for non-specific binding).

-

Incubate the plate at room temperature for 2 hours.

-

Harvest the samples onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The 6-pyrrolidinyl picolinate scaffold represents a versatile platform for the design of novel nAChR modulators. The SAR insights presented in this guide highlight the critical role of substitutions on both the picolinate and pyrrolidinyl rings in determining binding affinity and subtype selectivity. Future research should focus on exploring a wider range of bioisosteric replacements for the picolinate ester, investigating the effects of more diverse substitution patterns on the pyrrolidine ring, and conducting in vivo studies to evaluate the therapeutic potential of lead compounds. A deeper understanding of the interactions between these derivatives and the nAChR binding site through computational modeling will further aid in the rational design of next-generation therapeutics.

References

-

Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 374(1), 19-29. [Link]

-

Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 374(1), 19-29. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

-

Malpass, J. R., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]

-

Perez-Villa, A., et al. (2022). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 126(33), 6291-6302. [Link]

-

Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 85, 58-67. [Link]

-

Perez-Villa, A., et al. (2022). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

-

Drug Design. Bioisosterism. [Link]

-

D'Andrea, L. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Ravlee, I., et al. (2003). Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives. Chemical & Pharmaceutical Bulletin, 51(2), 162-170. [Link]

-

Hyun, K. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 205-243). Academic Press. [Link]

-

Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. [Link]

-

Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-654. [Link]

-

Rist, L., et al. (1999). Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. Molecular Pharmacology, 55(6), 1063-1072. [Link]

-

Wang, Y., et al. (2019). [The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold]. Yao Xue Xue Bao, 54(12), 2197-2204. [Link]

-

Kseniia, O. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6569. [Link]

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 486-493. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Zarei, M., & Jarrahpour, A. (2011). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 13(11), 3041-3044. [Link]

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 486-493. [Link]

-

Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3760. [Link]

Sources

- 1. [The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. enamine.net [enamine.net]

- 7. Bioisosterism - Drug Design Org [drugdesign.org]

- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate IUPAC name and synonyms

Core Intermediate for Medicinal Chemistry & Ligand Design

Executive Summary

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate (CAS: 1166756-92-8) is a functionalized pyridine scaffold characterized by a picolinate core substituted with a pyrrolidine ring at the C6 position.[1] This structural motif serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors, BACE2 inhibitors for diabetes, and as a bidentate ligand in organometallic catalysis. This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers utilizing this compound in drug discovery and material science.

Chemical Identity & Nomenclature

The compound features an electron-deficient pyridine ring flanked by an electron-donating pyrrolidine group and an electron-withdrawing ester group. This "push-pull" electronic structure influences both its reactivity in nucleophilic substitutions and its binding affinity in biological targets.

| Attribute | Detail |

| IUPAC Name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate |

| Common Synonyms | Ethyl 6-(1-pyrrolidyl)picolinate; 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid ethyl ester |

| CAS Number | 1166756-92-8 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| SMILES | CCOC(=O)c1cccc(n1)N2CCCC2 |

| InChI Key | MVEKLASYSRICMW-UHFFFAOYSA-N |

| Structure Type | Heterocyclic Ester / Picolinate Derivative |

Synthesis & Manufacturing Logic

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The 6-position of picolinate derivatives is highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the electron-withdrawing ester group at the 2-position.

Reaction Pathway (Graphviz)

The following diagram illustrates the convergent synthesis from Ethyl 6-chloropicolinate.

Figure 1: SNAr mechanism for the synthesis of the target picolinate derivative.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Ethyl 6-chloropicolinate.

Reagents:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

Pyrrolidine (2.5 eq) – Acts as both reactant and base.

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

-

Catalyst (Optional): Potassium Carbonate (K₂CO₃) if using stoichiometric pyrrolidine.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 6-chloropicolinate (10 mmol, 1.86 g) in dry Acetonitrile (20 mL).

-

Addition: Add Pyrrolidine (25 mmol, 2.05 mL) dropwise to the stirring solution at room temperature. Note: Exothermic reaction may occur.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting chloride spot (Rf ~0.6) should disappear, replaced by the more polar amino-ester product.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove solvent and excess pyrrolidine.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Expected yield is 85-95% as a pale yellow oil or low-melting solid.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nitrogen of the pyrrolidine attacks the C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Physicochemical Properties

Understanding the physical behavior of this compound is essential for formulation and assay development.

| Property | Value / Description | Relevance |

| Physical State | Pale yellow oil to off-white solid | Handling and weighing. |

| Boiling Point | ~360°C (Predicted) | High thermal stability. |

| LogP | 2.1 - 2.4 (Predicted) | Moderate lipophilicity; good membrane permeability. |

| pKa (Conj. Acid) | ~5.5 (Pyridine N) | Protonation state at physiological pH. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Compatible with standard screening buffers. |

Applications in Drug Discovery & Catalysis

Medicinal Chemistry Scaffold

The 6-amino-picolinate motif is a bioisostere for various biaryl systems found in kinase inhibitors.

-

Kinase Inhibition: The pyridine nitrogen and the ester carbonyl can form a bidentate hydrogen-bonding motif with the hinge region of kinase enzymes (e.g., ATP binding pocket).

-

BACE2 Inhibition: Derivatives of ethyl picolinate have been explored as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2), a target for type 2 diabetes management [1].

Ligand Design (Pincer Complexes)

This molecule acts as an N,O-bidentate ligand . Upon hydrolysis to the acid or use as the ester, it coordinates to transition metals (Pd, Pt, Ru).

-

Catalysis: The steric bulk of the pyrrolidine ring at the 6-position forces a specific bite angle, influencing the catalytic activity in C-H activation reactions.

Figure 2: Coordination mode of the picolinate ligand to a metal center.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Three aromatic signals. The proton at C5 (adjacent to pyrrolidine) will be shielded (upfield shift) relative to the C3/C4 protons due to electron donation from the pyrrolidine nitrogen.

-

δ ~7.5 (dd, 1H, C4-H)

-

δ ~7.2 (d, 1H, C3-H)

-

δ ~6.5 (d, 1H, C5-H)

-

-

Pyrrolidine: Two multiplets.

-

δ ~3.4-3.6 ppm (4H, N-CH₂)

-

δ ~1.9-2.0 ppm (4H, C-CH₂)

-

-

Ethyl Ester:

-

δ ~4.4 ppm (q, 2H, O-CH₂)

-

δ ~1.4 ppm (t, 3H, CH₃)

-

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 221.13 m/z.

-

Safety & Handling

-

Hazards: Classified as an Irritant (H315, H319, H335).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

ChemicalBook. (2025). Ethyl picolinate - Uses and Synthesis. Retrieved from

-

PubChem. (2025).[2][3] 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid (Acid Form Data). National Library of Medicine.[3] Retrieved from [3]

-

Echemi. (2025).[2][4][3] this compound Product Details. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 2-picolinate (Analogous Chemistry). Retrieved from

Sources

The Pyrrolidyl-Pyridine-Carboxylate Axis: Synthetic Utility and Pharmacological Scope

[1]

Executive Summary

The fusion of a pyrrolidine moiety with a pyridine carboxylate core represents a "privileged scaffold" in modern medicinal chemistry. This structural motif—specifically the 6-(pyrrolidin-1-yl)nicotinic acid architecture and its congeners—serves as a critical bioisostere for the 2-oxoglutarate (2-OG) cofactor. Consequently, this scaffold has become the cornerstone for a new generation of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) used in treating renal anemia, while also showing significant promise in non-opioid analgesia and antimicrobial therapeutics.

This guide analyzes the structural-activity relationships (SAR), details a robust synthetic protocol for scaffold generation, and maps the biological mechanisms driving its therapeutic potential.

Structural Rationale & SAR Analysis

The biological potency of pyrrolidyl pyridine carboxylates stems from their ability to mimic endogenous metabolites while offering superior pharmacokinetic properties.

The 2-Oxoglutarate Mimicry (HIF-PH Inhibition)

The primary pharmacological driver for this scaffold is its ability to chelate the active site iron (Fe²⁺) in 2-OG-dependent dioxygenases.

-

Pyridine Nitrogen & Carboxylate: These groups form a bidentate chelate with the active site iron, displacing the 2-OG co-substrate.

-

Pyrrolidine Ring: This moiety projects into the hydrophobic sub-pocket of the enzyme, displacing water molecules and increasing binding entropy. Unlike planar aromatic substituents, the pyrrolidine ring's "puckered" conformation allows for specific stereochemical optimization (e.g., adding fluorine or methyl groups to the 3-position).

Physicochemical Optimization[2]

-

Solubility: The basic nitrogen of the pyrrolidine (pKa ~11.27 alone, modulated when attached to pyridine) improves aqueous solubility compared to bis-aryl systems.

-

Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (P450) than a phenyl ring, reducing clearance rates.

SAR Visualization

The following diagram illustrates the pharmacophore mapping of the scaffold against the Prolyl Hydroxylase Domain (PHD) active site.

Caption: Pharmacophore mapping of the pyrrolidyl pyridine carboxylate scaffold within the HIF-PHD active site.

Synthetic Methodology: S_NAr Coupling Protocol

While palladium-catalyzed Buchwald-Hartwig aminations are possible, the Nucleophilic Aromatic Substitution (S_NAr) is the preferred industrial route due to the electron-deficient nature of the pyridine ring. This protocol is self-validating through visual endpoint monitoring.

Protocol: Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate

Objective: Synthesize the core scaffold from ethyl 6-chloronicotinate.

Reagents:

-

Ethyl 6-chloronicotinate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or DIPEA -

Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-chloronicotinate (e.g., 1.85 g, 10 mmol) in ACN (20 mL).

-

Expert Insight: ACN is preferred over DMF for easier workup, though DMF promotes faster kinetics for sluggish substrates.

-

-

Addition: Add finely ground anhydrous

(2.76 g, 20 mmol). Add pyrrolidine (1.0 mL, 12 mmol) dropwise. -

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

-

Self-Validation Check: The reaction typically shifts color from pale yellow to a deeper yellow/orange as the substitution proceeds. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Yield Expectation: >85%

Characterization: ^1H NMR will show the disappearance of the characteristic chloropyridine doublets and the appearance of pyrrolidine multiplets at

Biological Potential & Therapeutic Applications[4][5][6][7][8][9][10][11][12]

HIF-Prolyl Hydroxylase Inhibition (Anemia)

This is the most mature application. By inhibiting PHD enzymes, these compounds stabilize HIF-

-

Mechanism: The carboxylate binds Arg383, while the pyridine nitrogen binds the active site Iron.

-

Key Drug: Vadadustat (Akebia Therapeutics) utilizes a related pyridine-dicarboxamide scaffold, but the pyrrolidyl-pyridine core is a proven bioisostere used in next-generation analogs to improve oral bioavailability.

Biological Pathway Visualization

Caption: Mechanism of Action: Inhibition of PHD enzymes leads to HIF stabilization and EPO upregulation.

Analgesic & Anti-Inflammatory Activity

Recent studies have identified 6-(pyrrolidin-1-yl)nicotinic acid derivatives as potent inhibitors of COX-2 and modulators of TNF-

-

Advantage: Unlike traditional NSAIDs, the pyridine core offers a different acidity profile (isoelectric point), potentially reducing gastric ulceration risks associated with acidic NSAIDs.

Comparative Potency Data (Simulated Representative Data)

The following table summarizes the impact of pyrrolidine ring substitution on biological activity (HIF-PHD2 IC50) and metabolic stability.

| Compound ID | R-Group (Pyrrolidine Pos.[2] 3) | PHD2 IC50 (nM) | Microsomal Stability (t1/2 min) | Notes |

| PPC-01 | -H (Unsubstituted) | 120 | 45 | Baseline scaffold activity. |

| PPC-02 | -F (Fluorine) | 45 | 85 | Fluorine blocks metabolism; increases potency. |

| PPC-03 | -OH (Hydroxy) | 250 | >120 | High solubility, but poor membrane permeability. |

| PPC-04 | -Ph (Phenyl) | 15 | 20 | High potency (hydrophobic fit), but rapid clearance. |

References

-

Jain, A., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry. [Link]

-

Deng, X., et al. (2016). "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3."[3] Journal of Medicinal Chemistry. [Link]

-

Tucker, H., et al. (1992). "Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids." Journal of Medicinal Chemistry. [Link]

-

Mahmoud, Z., et al. (2024).[4] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry. [Link]

-

Gupta, R., et al. (2017). "HIF prolyl hydroxylase inhibitors: A new paradigm in the treatment of renal anemia." Journal of Biomedical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate safety data sheet (SDS) MSDS

An In-depth Technical Guide to the Safety Profile of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

Chapter 1: Chemical Identity and Inferred Hazard Profile

This compound is a substituted picolinate ester. Its structure incorporates a pyridine core, which is known for its specific toxicological and flammable properties, and a pyrrolidine moiety, a cyclic secondary amine known to impart corrosive characteristics to parent molecules.[2]

Identification and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is crucial for researchers to recognize that properties like boiling point are predicted and should be treated as estimates until empirically verified.

| Property | Value | Source |

| IUPAC Name | Ethyl 6-(pyrrolidin-1-yl)picolinate | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1166756-92-8 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Predicted Density | 1.149 g/cm³ | [1] |

| Predicted Boiling Point | 377.9 °C | [1] |

Inferred GHS Hazard Classification

The following GHS classification is synthesized from the known hazards of pyrrolidine and various pyridine derivatives.[2][3][4] In the absence of specific data, a conservative approach dictates that the compound should be handled as if it possesses the significant hazards of its components.

| Hazard Class | Hazard Code | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Pyrrolidine, Pyridine[2][3] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | Pyrrolidine[2][3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Pyrrolidine, Pyridine[2][3] |

| Flammable Liquid | H226 | Flammable liquid and vapor | Pyridine, Pyrrolidine[2][3] |

Inferred Signal Word: Danger

Inferred Pictograms:

Inferred Hazard Statements:

-

H226: Flammable liquid and vapor.

Inferred Precautionary Statements:

-

Prevention: P210, P260, P264, P270, P271, P280

-

Response: P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P310

-

Storage: P403+P235, P405

-

Disposal: P501

Chapter 2: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel handling this compound must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

The causality behind these first-aid steps is to immediately mitigate the corrosive and toxic nature of the compound.

-

Inhalation: Immediately move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] The primary risk is respiratory tract irritation and potential systemic toxicity.[3]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] A drench shower is ideal. The pyrrolidine moiety suggests a high probability of rapid chemical burns; immediate and thorough washing is essential to minimize tissue damage.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eyeball and lid surfaces.[5] Do not use chemical antidotes. The potential for severe corneal damage is high; prompt and prolonged irrigation is the most critical step to prevent permanent injury.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[9] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. Inducing vomiting can cause aspiration of the corrosive material, leading to further damage to the esophagus and lungs.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[4] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products.

-

Accidental Release: Evacuate the area immediately.[6] Remove all sources of ignition.[10] Ventilate the space. Wearing full personal protective equipment (see Chapter 3), absorb the spill with an inert, non-combustible material such as vermiculite or sand.[10] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Chapter 3: Safe Laboratory Operations

A proactive approach to safety through proper engineering controls and personal protective equipment is paramount.

Risk Assessment and Handling Workflow

The following workflow illustrates the logical process for safely managing a research chemical where a specific SDS is unavailable. This self-validating process ensures that controls are based on a sound scientific assessment of risk derived from analogous structures.

Caption: Risk Assessment Workflow for Uncharacterized Chemicals.

Engineering Controls

All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[6] Eyewash stations and safety showers must be immediately accessible.[11]

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[6]

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned. Do not wear shorts or open-toed shoes in the laboratory.

Chapter 4: Physicochemical & Reactivity Data

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions. However, its structure suggests several potential incompatibilities.

-

Conditions to Avoid: Heat, sparks, open flames, and other sources of ignition.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.

-

Strong Acids: The basic nitrogen atoms on both the pyridine and pyrrolidine rings will react exothermically with strong acids.[10]

-

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic gases, primarily oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]

Chapter 5: Toxicological Profile (Inferred)

While no specific toxicological studies exist for this molecule, the profile can be inferred from its components. The primary concern is severe damage to skin and eyes upon contact, consistent with corrosive amines like pyrrolidine.[2][3] Systemic toxicity upon ingestion or inhalation is also likely, with potential effects on the central nervous system, liver, and kidneys, as seen with pyridine exposure. The broader class of pyrrolizidine alkaloids, while structurally different, are known for significant hepatotoxicity, underscoring the need to handle all pyridine-pyrrolidine containing compounds with care to minimize exposure.[12]

Chapter 6: Spill Management & Disposal

Spill Response Protocol

The following decision tree provides a clear, actionable protocol for responding to a spill, prioritizing safety and containment.

Caption: Step-by-Step Spill Response Protocol.

Waste Disposal

All waste containing this chemical, including absorbed spill material and empty containers, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

- Material Safety Data Sheet - Pyridine. (2011). Provided by grounding source.

-

2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester. PubChem, National Center for Biotechnology Information. [Link]

- Safety Data Sheet. (Date not available). Provided by grounding source.

-

GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

-

N-Oleyl-1,3-propanediamine. Wikipedia. [Link]

-

Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. (2023). MDPI. [Link]

-

N-Oleyl-1,3-propanediamine. PubChem, National Center for Biotechnology Information. [Link]

-

Hazard Summary - Pyrrolidine. New Jersey Department of Health. [Link]

- Safety Data Sheet - 2-Ethylpyridine. (2025). Provided by grounding source.

Sources

- 1. echemi.com [echemi.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review | MDPI [mdpi.com]

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate melting point and boiling point data

Executive Summary & Chemical Identity

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate (also known as Ethyl 6-(pyrrolidin-1-yl)picolinate) is a functionalized pyridine scaffold frequently utilized in medicinal chemistry as a building block for kinase inhibitors, GPCR ligands, and sirtuin modulators.[1] Its structure combines a lipophilic pyrrolidine ring with an ethyl ester-substituted pyridine, offering a versatile handle for further synthetic elaboration (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Chemical Identification Matrix

| Parameter | Detail |

| IUPAC Name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate |

| CAS Registry Number | 1166756-92-8 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| SMILES | CCOC(=O)c1cccc(n1)N2CCCC2 |

| Key Functional Groups | Pyridine (heterocycle), Ethyl Ester (electrophile), Pyrrolidine (tertiary amine/donor) |

Physical Properties: Melting & Boiling Point Data

Critical Note on Data Provenance: As a specialized intermediate, exact experimental melting point (MP) and boiling point (BP) data for this specific CAS number are rarely reported in open-access peer-reviewed literature. The values below represent a synthesis of computational predictions and comparative structure-activity relationship (SAR) analysis with known analogs (e.g., Ethyl 6-aminopicolinate derivatives).

Physicochemical Data Table

| Property | Value / Range | Confidence Level | Source/Methodology |

| Boiling Point (Predicted) | 378°C ± 27°C (at 760 mmHg) | High (Computational) | ACD/Labs & EPISuite Algorithms [1] |

| Melting Point (Estimated) | Low-Melting Solid or Oil (< 50°C) | Medium (SAR Inference) | Based on Ethyl picolinate (MP 2°C) + Pyrrolidine moiety (MW increase vs. symmetry disruption). |

| Density | 1.149 ± 0.06 g/cm³ | High (Predicted) | Volumetric analysis based on molar refractivity. |

| LogP (Octanol/Water) | 1.92 - 2.20 | High | Consensus LogP prediction (Lipophilicity suitable for CNS penetration). |

| Flash Point (Predicted) | ~182°C | Medium | Correlated with BP prediction. |

Thermodynamic Implications for Handling

-

Distillation: Due to the high predicted boiling point (~378°C), purification via standard atmospheric distillation is not recommended as it will likely lead to thermal decomposition (decarboxylation or oxidation).

-

Vacuum Distillation: If the compound presents as an oil, Kugelrohr distillation under high vacuum (< 0.1 mmHg) is the preferred purification method.

-

Crystallization: If the compound solidifies upon standing, recrystallization from non-polar/polar solvent mixtures (e.g., Hexanes/EtOAc) is viable.

Synthesis & Characterization Workflow

The most robust route to this compound is the Nucleophilic Aromatic Substitution (SₙAr) of a 6-halopicolinate with pyrrolidine. This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to the high reactivity of the 2-halo-pyridine position activated by the electron-withdrawing ester group.

Reaction Scheme Logic (Graphviz)

Figure 1: SₙAr Synthesis Pathway for this compound.

Detailed Experimental Protocol

This protocol is derived from standard methodologies for 2-aminopyridine synthesis [2, 3].

-

Reagents:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

Pyrrolidine (2.0 - 3.0 eq) – Excess acts as both nucleophile and proton scavenger.

-

Potassium Carbonate (K₂CO₃) (2.0 eq) – Optional if excess pyrrolidine is used.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

-

Procedure:

-

Dissolve Ethyl 6-chloropicolinate in DMF (concentration ~0.5 M).

-

Add K₂CO₃ followed by Pyrrolidine dropwise.

-

Heat the reaction mixture to 80–100°C for 4–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Product).

-

Note: The ester group activates the 6-position, facilitating the substitution.

-

-

Workup:

-

Cool to room temperature. Dilute with water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (sat. NaCl) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography: Silica gel. Gradient: 0% → 30% EtOAc in Hexanes.

-

Vacuum Distillation: Only if high purity is required and compound remains an oil.

-

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound without relying on a literature melting point, use the following spectroscopic markers.

NMR Characterization Strategy

The structure contains three distinct proton environments that serve as internal validation standards.

| Moiety | ¹H NMR Signal (Expected in CDCl₃, 400 MHz) | Diagnostic Value |

| Pyridine Ring | δ 7.50 (dd, 1H, H-4) δ 7.35 (d, 1H, H-3) δ 6.55 (d, 1H, H-5) | H-5 is the key diagnostic. It will be significantly upfield (shielded) compared to the starting material due to the electron-donating resonance of the pyrrolidine nitrogen. |

| Pyrrolidine | δ 3.40 - 3.55 (m, 4H, N-CH₂) δ 1.95 - 2.05 (m, 4H, C-CH₂) | Integration must be 4:4. The chemical shift of the N-CH₂ confirms attachment to the aromatic ring. |

| Ethyl Ester | δ 4.35 (q, 2H, O-CH₂) δ 1.38 (t, 3H, CH₃) | Confirms the ester group remained intact during the basic SₙAr reaction conditions. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 221.28 m/z

-

Fragmentation Pattern: Loss of ethyl group (-29) or ethoxy group (-45) is common in collision-induced dissociation (CID).

Analytical Logic Flow (Graphviz)

Figure 2: Analytical Decision Tree for Structural Validation.

References

-

EPA Chemicals Dashboard. Ethyl pyridine-2-carboxylate Properties & Predicted Data. Available at: [Link]

- Google Patents.WO2016011390A1 - Irak4 inhibiting agents. (Describes the use of ethyl 6-bromopicolinate in nucleophilic substitutions).

-

Matrix Fine Chemicals. Ethyl Pyridine-2-Carboxylate Data Sheet. Available at: [Link]

-

ChemSynthesis. Ethyl 2-pyridinecarboxylate Physical Properties. Available at: [Link]

Sources

Architecting the Future of Medicinal Chemistry: Novel Pyrrolidine and Pyridine Building Blocks

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from flat, sp2-rich aromatic scaffolds to three-dimensional, sp3-rich architectures. This transition is driven by the need to improve physicochemical properties (solubility, metabolic stability) and to explore novel chemical space. Among the most versatile tools in this transition are heterocyclic building blocks combining pyrrolidine and pyridine rings .

This technical guide explores the structural synergy between the electron-deficient pyridine ring (a bioisostere of benzene) and the chiral, solubilizing pyrrolidine ring. We categorize these into Fused (e.g., pyrrolopyridines), Spirocyclic , and Linked systems, providing actionable synthetic protocols and medicinal chemistry insights.

Section 1: The Structural Triad – Classification & Utility

Fused Systems: The Pyrrolopyridines (Azaindoles)

Pyrrolopyridines represent a direct scaffold hop from the ubiquitous indole moiety found in nature (e.g., tryptophan). By inserting a nitrogen atom into the benzene ring of indole, we create azaindoles.

-

Key Advantage: The pyridine nitrogen serves as a hydrogen bond acceptor, lowering LogP and improving water solubility compared to the parent indole.

-

Isomers: The position of the nitrogen defines the isomer (e.g., 1H-pyrrolo[2,3-b]pyridine or 7-azaindole).

-

Application: Widely used in kinase inhibitors (e.g., Pexidartinib , a CSF1R inhibitor) to target the ATP-binding pocket with high specificity.

Spirocyclic Systems: The 3D Enforcers

Spirocyclic pyrrolidines attached to pyridine rings offer a rigid, orthogonal geometry.

-

Key Advantage: They restrict conformational entropy, potentially improving binding affinity while increasing Fraction of sp3 (Fsp3) character.

-

Application: Antibacterials (e.g., Sitafloxacin ) and GPCR modulators. The spiro-linkage prevents "molecular flatness," reducing the risk of non-specific hydrophobic binding (promiscuity).

Linked Systems: Flexible Bioisosteres

Direct C-C or C-N bonds connecting a pyrrolidine to a pyridine (reminiscent of nicotine).

-

Key Advantage: High rotational freedom allows the molecule to adopt multiple bioactive conformations.

-

Application: nAChR agonists and ligands requiring induced fit.

Section 2: Advanced Synthetic Methodologies

Protocol A: Stereoselective Synthesis of Spirocyclic Pyrrolidines

Methodology: 1,3-Dipolar Cycloaddition of Azomethine Ylides

This protocol describes the synthesis of a spiro[3H-indole-3,2'-pyrrolidine] analog, a privileged scaffold.

Reagents:

-

Isatin derivative (1.0 equiv)

-

Amino acid (e.g., Sarcosine, 1.2 equiv)

-

Dipolarophile (e.g., trans-β-nitrostyrene or acrylate, 1.2 equiv)

-

Solvent: Methanol or Ethanol (reflux)

Step-by-Step Workflow:

-

Ylide Formation: Dissolve the Isatin derivative and Sarcosine in Methanol. Heat to 60°C for 15 minutes. The condensation generates the azomethine ylide intermediate in situ via decarboxylation.

-

Cycloaddition: Add the dipolarophile (trans-β-nitrostyrene) dropwise to the reaction mixture.

-

Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (SiO2, 40% EtOAc/Hexane).

-

Precipitation: Cool the reaction to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via flash column chromatography.

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition, typically favoring the endo isomer due to secondary orbital interactions.

Protocol B: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

Methodology: Bartoli Indole Synthesis (Modified)

Reagents:

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

Vinylmagnesium bromide (3.0 equiv)

-

Solvent: Anhydrous THF

-

Temperature: -78°C to -20°C

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine and anhydrous THF. Cool to -78°C.

-

Grignard Addition: Slowly add Vinylmagnesium bromide (1.0 M in THF) over 30 minutes. Critical: Maintain temperature below -70°C to prevent side reactions.

-

Cyclization: Allow the reaction to warm slowly to -20°C over 2 hours. The nitro group is attacked by the vinyl Grignard, leading to cyclization and elimination.

-

Quench: Quench with saturated aqueous NH4Cl at -20°C.

-

Extraction: Extract with EtOAc (3x). Dry organics over MgSO4.

-

Purification: Silica gel chromatography (0-50% EtOAc/Hexanes) yields the 7-azaindole core.

Section 3: Physicochemical Profiling & Data

The following table contrasts the properties of a standard aromatic scaffold (Indole) against its Pyridine and Spiro-Pyrrolidine analogs.

Table 1: Physicochemical Comparison of Scaffolds

| Property | Indole (Benzene-Fused) | 7-Azaindole (Pyridine-Fused) | Spiro[Indoline-Pyrrolidine] |

| Hybridization | Flat (sp2 dominant) | Flat (sp2 dominant) | 3D (High Fsp3) |

| LogP (Lipophilicity) | ~2.1 (High) | ~1.2 (Moderate) | ~0.5 - 1.5 (Tunable) |

| H-Bond Acceptors | 0 (Indole NH is donor) | 1 (Pyridine N) | 2+ (Amide/Amine N) |

| Aq. Solubility | Low | Moderate | High |

| Metabolic Liability | Epoxidation prone | Reduced (N-atom deactivates ring) | Low (Steric bulk protects) |

Section 4: Visualizing the Logic

Diagram 1: Synthetic Logic Flow for Spirocyclic Scaffolds

This diagram illustrates the convergent synthesis described in Protocol A, highlighting the generation of complexity from simple precursors.

Caption: Convergent synthesis of spirocyclic pyrrolidines via [3+2] cycloaddition of azomethine ylides.

Diagram 2: Scaffold Hopping Rationale

This diagram demonstrates the medicinal chemistry logic when optimizing a hit compound from a flat aromatic system to a novel heterocyclic block.

Caption: Strategic scaffold hopping from flat indole hits to optimized heterocyclic systems.

References

-

Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Source: Wiley Online Library (Chem. Eur. J.) URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / Molecules URL:[Link]

-

Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: National Library of Ukraine (NBUV) URL:[Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI (Molecules) URL:[Link]

Methodological & Application

Application Note: Precision Synthesis of Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate (CAS 1166756-92-8) via the nucleophilic aromatic substitution (

Introduction & Strategic Analysis

Pyridine-2-carboxylates (picolinates) functionalized at the 6-position are critical pharmacophores in medicinal chemistry, serving as precursors for sirtuin modulators and various kinase inhibitors.

The Chemoselectivity Challenge

The starting material, ethyl 6-chloropicolinate , presents two electrophilic sites:

-

C6-Cl (Aryl Chloride): Activated for

by the ring nitrogen and the electron-withdrawing ester at C2. -

C2-Ester (Carbonyl): Susceptible to nucleophilic acyl substitution (aminolysis) by pyrrolidine, which would yield the undesired amide byproduct.

Strategic Solution:

To favor

Reaction Mechanism

The reaction proceeds via a classic

Figure 1: The pyrrolidine nitrogen attacks the electron-deficient C6 position, stabilized by the ring nitrogen and C2-ester.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| Ethyl 6-chloropicolinate | 185.61 | 1.0 | 5.00 g (26.9 mmol) | Substrate |

| Pyrrolidine | 71.12 | 1.5 | 3.35 mL (40.4 mmol) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 7.44 g (53.8 mmol) | Acid Scavenger |

| Acetonitrile (MeCN) | - | - | 50 mL (10 vol) | Solvent |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Ethyl 6-chloropicolinate (5.00 g) and Acetonitrile (50 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (

) (7.44 g) in a single portion. The mixture will appear as a white suspension. -

Add Pyrrolidine (3.35 mL) dropwise over 5 minutes via syringe. Note: A slight exotherm may be observed.

Step 2: Reaction & Monitoring 5. Heat the reaction mixture to reflux (approx. 82°C) using an oil bath. 6. Checkpoint 1 (TLC): After 4 hours, check reaction progress by TLC (20% EtOAc in Hexanes).

- Starting Material

- Product

- Target: >95% consumption of starting material. If incomplete, continue reflux for up to 16 hours.

Step 3: Workup

7. Cool the mixture to room temperature.

8. Filter the suspension through a Celite pad to remove inorganic salts (

Step 4: Purification 13. The crude material is often sufficiently pure (>90%) for subsequent steps. 14. For analytical purity, purify via Flash Column Chromatography :

- Stationary Phase: Silica Gel (230-400 mesh).

- Eluent: Gradient of 0% to 15% EtOAc in Hexanes.

- Collect product fractions and dry to obtain a pale yellow solid .

Characterization & Quality Control

Expected Analytical Data

-

Appearance: Pale yellow solid or crystalline powder.

-

Molecular Weight: 220.27 g/mol .

-

H NMR (400 MHz,

-

7.50 (dd,

-

7.35 (dd,

-

6.55 (dd,

-

4.40 (q,

-

3.55 (m, 4H, Pyrrolidine

-

2.02 (m, 4H, Pyrrolidine

-

1.41 (t,

-

7.50 (dd,

-

MS (ESI): Calculated for

; Found

Self-Validating Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Reaction temperature too low or old pyrrolidine. | Ensure vigorous reflux (internal temp >80°C). Use fresh pyrrolidine (check for oxidation/color). |

| New Spot at Baseline (TLC) | Hydrolysis of ester (Acid formation). | Ensure solvents are dry. Avoid aqueous bases during reaction. |

| New Spot near Product (TLC) | Amide formation (Aminolysis). | Reduce reaction temperature to 60°C and extend time. Ensure only 1.2-1.5 eq of pyrrolidine is used. |

References

-

General

on 2-chloropyridines: Schlosser, M., et al. "Site-Selective Substitution of 2,6-Dichloropyridine." Journal of Organic Chemistry, 2005. Link -

Solvent Effects in

: Bunnett, J. F. "Nucleophilic Substitution at the Aromatic Carbon." Chemical Reviews, 1951. Link -

CAS Registry Data: CAS No. 1166756-92-8 (Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate).[2][3] SciFinder / Chemical Abstracts Service.

-

Analogous Synthesis (Pyrrolidine Addition): "Preparation of pyrrolidine-2-carboxylic acid derivatives." Patent EP3015456A1. Link

Sources

Application Note: Optimized Protocol for Nucleophilic Aromatic Substitution (SNAr) to Form Pyrrolidyl Pyridines

Executive Summary

The pyrrolidyl-pyridine motif is a privileged pharmacophore in medicinal chemistry, widely utilized in Histamine H3 antagonists, kinase inhibitors, and GPCR ligands due to its ability to modulate lipophilicity (LogD) and metabolic stability. While the formation of this bond via Nucleophilic Aromatic Substitution (SNAr) appears deceptively simple, achieving high yields with regiocontrol and minimal byproducts requires a nuanced understanding of the reaction kinetics and thermodynamics.

This guide provides a robust, scalable protocol for coupling pyrrolidines with halopyridines. It moves beyond "textbook" conditions to address real-world challenges: regioselectivity in di-halo systems, water management, and purification of highly polar basic products.

Mechanistic Foundation

To optimize the reaction, one must control the rate-determining step (RDS). The SNAr reaction proceeds via a stepwise Addition-Elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).

The Reaction Pathway

Unlike SN1 or SN2 reactions, the bond breaking of the carbon-halogen bond is not synchronous with bond formation.

-

Nucleophilic Attack (RDS): The pyrrolidine nitrogen attacks the electron-deficient carbon of the pyridine. This disrupts aromaticity, forming a high-energy anionic intermediate.

-

Elimination (Fast): The aromaticity is restored by the expulsion of the leaving group (Halide).

Visualization: Mechanistic Flow

The following diagram illustrates the critical transition states and the resonance stabilization required for the reaction to proceed.

Figure 1: Energy landscape of the SNAr reaction. Note that the leaving group electronegativity (F vs Cl) accelerates the first step (RDS) by lowering the LUMO energy.

Strategic Optimization (The "Why" Behind the Protocol)

The "Element Effect": Why Fluorine Wins

Contrary to SN2 reactions where Iodine is the best leaving group, in SNAr, Fluorine is superior .

-

Reasoning: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy of the rate-determining step.

-

Recommendation: If the chloropyridine is unreactive at 100°C, switch to the fluoropyridine analog before attempting harsher conditions that cause decomposition.

Regioselectivity in Di-halo Systems

When reacting pyrrolidine with 2,4-dichloropyridine , two products are possible.

-

C4-Substitution (Major): Generally favored due to lower steric hindrance and the stability of the para-quinoid resonance form.

-

C2-Substitution (Minor): The inductive effect of the ring nitrogen makes C2 highly electrophilic, but steric repulsion from the lone pair often slows this pathway.

-

Control: Lower temperatures (0°C to RT) favor the kinetic product (often C4), while high heat can lead to thermodynamic mixtures or bis-substitution.

Solvent & Base Selection

| Component | Recommendation | Rationale |

| Solvent | DMSO or NMP | High dielectric constant stabilizes the polar transition state. DMSO is standard; NMP is preferred for >120°C. |

| Green Alt. | n-Butanol | Allows high temp (117°C) and easy water wash removal. Protic solvents can slow SNAr slightly but are cleaner to work up. |

| Base | K2CO3 (2-3 equiv) | Acts as an HF/HCl scavenger. Insoluble in organic solvents, making removal easy. |

| Auxiliary | DIPEA | Use only if solubility is an issue. Harder to remove than inorganic salts. |

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(pyrrolidin-1-yl)pyridine from 4-chloropyridine hydrochloride.

Materials

-

Substrate: 4-Chloropyridine HCl (1.0 equiv)

-

Nucleophile: Pyrrolidine (3.0 equiv) Note: Excess acts as base and nucleophile.

-

Base: Potassium Carbonate (K2CO3), anhydrous, granular (3.0 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Concentration: 0.5 M)

Experimental Workflow

Figure 2: Step-by-step experimental workflow for batch synthesis.

Detailed Protocol Steps

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, suspend 4-Chloropyridine HCl (150 mg, 1.0 mmol) and K2CO3 (415 mg, 3.0 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add Pyrrolidine (246 µL, 3.0 mmol) via syringe. Caution: Pyrrolidine is fuming and corrosive.

-

Reaction: Seal the vial and heat to 90°C for 4–16 hours.

-

Monitoring: Check by LCMS or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the starting material peak (M+H = 114/116). Product M+H = 149.

-

-

Workup (The "Acid-Base Switch"):

-